Ethyl N-ethyl-beta-alaninate

Description

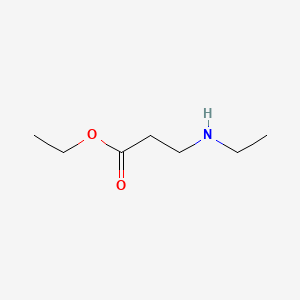

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-(ethylamino)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-3-8-6-5-7(9)10-4-2/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNRWEHBBGLCEHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70946466 | |

| Record name | Ethyl N-ethyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23651-62-9 | |

| Record name | N-Ethyl-β-alanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23651-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-ethyl-beta-alaninate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023651629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-ethyl-beta-alaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70946466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-ethyl-β-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.627 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl N-ethyl-beta-alaninate: A Comprehensive Physicochemical Guide for the Research Professional

Abstract

This technical guide provides an in-depth analysis of the essential physicochemical characteristics of Ethyl N-ethyl-beta-alaninate (CAS No. 23651-62-9). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple recitation of data points. It offers a practical, field-tested perspective on the interpretation of these properties and the experimental methodologies crucial for their validation. We will explore the compound's chemical and structural identity, its key physical properties, a detailed spectroscopic profile, solubility characteristics, and acid-base behavior. Each section is supported by detailed, replicable experimental protocols and authoritative references, ensuring a robust and reliable resource for laboratory applications.

Introduction: The Significance of N-Alkylated Beta-Amino Esters

This compound, an N-substituted derivative of the naturally occurring beta-amino acid, β-alanine, belongs to a class of compounds of significant interest in synthetic chemistry and pharmaceutical development. The introduction of the N-ethyl group and the ethyl ester moiety dramatically alters the physicochemical profile compared to the parent amino acid, transforming it from a hydrophilic, zwitterionic solid into a lipophilic, liquid base.

Understanding the precise physicochemical characteristics of this molecule is paramount for its effective application. For the synthetic chemist, these properties dictate purification strategies, reaction conditions, and storage requirements. For the drug development professional, they are critical inputs for formulation design, predicting absorption, distribution, metabolism, and excretion (ADME) profiles, and ensuring the quality and stability of active pharmaceutical ingredients (APIs). This guide serves as a foundational document, providing the critical data and procedural knowledge necessary to harness the potential of this compound in a research and development setting.

Chemical Identity and Structure

The unambiguous identification of a compound is the cornerstone of all subsequent scientific investigation. This compound is defined by its unique molecular structure and associated identifiers.

-

IUPAC Name: ethyl 3-(ethylamino)propanoate[1]

-

Synonyms: Ethyl N-ethyl-β-alaninate, Ethyl 3-ethylaminopropionate, N-ethyl-β-alanine ethyl ester[1]

-

CAS Number: 23651-62-9[1]

-

Molecular Formula: C₇H₁₅NO₂[1]

-

Molecular Weight: 145.20 g/mol [1]

-

Chemical Structure:

Source: PubChem CID 90223[1]

Core Physicochemical Properties

The physical state and bulk properties of a compound are fundamental to its handling, processing, and behavior in various matrices. While extensive experimental data for this compound is not widely published, a combination of computed values and data from close structural analogs allows for a reliable characterization profile.

| Property | Value | Source & Comments |

| Physical State | Liquid | Expected at standard temperature and pressure, based on analogs. |

| Boiling Point | ~180-190 °C (estimated) | No experimental data at atmospheric pressure found. Estimated based on trends for similar N-alkylated amino acid esters. For comparison, β-Alanine ethyl ester has a boiling point of 58 °C at 14 Torr. |

| Melting Point | Not Applicable (Liquid) | As a liquid at room temperature, the melting point is well below 0 °C. |

| Density | ~0.95 - 1.05 g/mL | No experimental data found. For comparison, the related Ethyl 3-(benzylamino)propionate has a density of 1.017 g/mL. |

| Refractive Index (n₂₀/D) | ~1.43 - 1.45 | No experimental data found. For comparison, Ethyl 3-(benzylamino)propionate has a refractive index of 1.504. |

| XLogP3 | 0.4 | Computed by PubChem. This value indicates a relatively low lipophilicity, suggesting some degree of water solubility.[1] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous confirmation of a molecule's structure. The following sections detail the expected spectral characteristics of this compound, providing a benchmark for identity and purity assessment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is the primary tool for elucidating the hydrogen framework of a molecule. For this compound in a deuterated solvent like CDCl₃, the following proton signals are predicted:

-

~4.1 ppm (quartet, 2H): The two protons of the ester methylene group (-O-CH₂ -CH₃), split by the adjacent methyl group.

-

~2.8 ppm (triplet, 2H): The two protons on the carbon adjacent to the ester carbonyl (-CH₂ -C=O).

-

~2.6 ppm (quartet, 2H): The two protons of the N-ethyl methylene group (-NH-CH₂ -CH₃), split by the adjacent methyl group.

-

~2.5 ppm (triplet, 2H): The two protons on the carbon adjacent to the nitrogen atom (-NH-CH₂ -).

-

~1.2 ppm (triplet, 3H): The three protons of the ester methyl group (-O-CH₂-CH₃ ).

-

~1.1 ppm (triplet, 3H): The three protons of the N-ethyl methyl group (-NH-CH₂-CH₃ ).

-

~1.5-2.0 ppm (broad singlet, 1H): The amine proton (-NH -). The chemical shift and multiplicity of this peak can vary significantly with concentration, temperature, and solvent.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides insight into the carbon skeleton of the molecule. The predicted chemical shifts are as follows:

-

~172 ppm: Ester carbonyl carbon (C =O).

-

~60 ppm: Ester methylene carbon (-O-CH₂ -CH₃).

-

~48 ppm: Carbon adjacent to the nitrogen (-NH-CH₂ -).

-

~44 ppm: N-ethyl methylene carbon (-NH-CH₂ -CH₃).

-

~35 ppm: Carbon adjacent to the carbonyl (-CH₂ -C=O).

-

~15 ppm: N-ethyl methyl carbon (-NH-CH₂-CH₃ ).

-

~14 ppm: Ester methyl carbon (-O-CH₂-CH₃ ).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

~3300-3400 cm⁻¹ (weak-medium, sharp): N-H stretch of the secondary amine.

-

~2850-2980 cm⁻¹ (strong, sharp): C-H stretching from the ethyl and methylene groups.

-

~1735 cm⁻¹ (strong, sharp): C=O stretch of the ester carbonyl group. This is a highly diagnostic peak.

-

~1180 cm⁻¹ (strong): C-O stretch of the ester linkage.

-

~1460 cm⁻¹ and ~1370 cm⁻¹: C-H bending vibrations.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) would provide valuable information on the compound's molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 145, corresponding to the molecular weight of the compound.[1]

-

Key Fragmentation Patterns:

-

Loss of the ethoxy group (-OC₂H₅) from the ester, resulting in a fragment at m/z = 100.

-

Alpha-cleavage adjacent to the nitrogen atom, leading to various fragmentation pathways.

-

Loss of the ethyl group from the ester (-CH₂CH₃), resulting in a fragment at m/z = 116.

-

Solubility and Partition Coefficient (LogP)

The solubility of a compound in various solvents is a critical parameter for drug delivery, formulation, and purification. The LogP (partition coefficient between octanol and water) is a key indicator of a molecule's lipophilicity.

-

Aqueous Solubility: As a tertiary amine with a relatively short alkyl chain, this compound is expected to have some solubility in water, particularly under acidic conditions where the amine group is protonated to form a more soluble ammonium salt.

-

Organic Solubility: The compound is expected to be freely soluble in a wide range of organic solvents, including alcohols (ethanol, methanol), chlorinated solvents (dichloromethane, chloroform), and ethers (diethyl ether).

-

LogP Insights: The computed XLogP3 value of 0.4 suggests a compound with a balanced hydrophilic-lipophilic character.[1] This is a crucial data point for ADME modeling, as it influences membrane permeability and distribution within biological systems.

Acid-Base Properties (pKa)

The secondary amine in this compound is a basic center, capable of accepting a proton. The pKa of its conjugate acid is a key determinant of its ionization state at a given pH.

-

Estimated pKa: The pKa of the conjugate acid of a typical secondary amine is around 10-11. The presence of the ester group two carbons away is expected to have a minor electron-withdrawing effect, potentially lowering the pKa slightly. A reasonable estimate for the pKa of the protonated form of this compound is in the range of 9.5 - 10.5 .

-

Significance in Drug Development: This pKa value indicates that at physiological pH (~7.4), the compound will exist predominantly in its protonated, cationic form. This has profound implications for its interaction with biological targets, its solubility, and its absorption characteristics.

Experimental Methodologies

To ensure scientific integrity, the following section details robust, step-by-step protocols for the synthesis and characterization of this compound. These methods are designed to be self-validating, with clear endpoints and criteria for success.

Synthesis: Michael Addition

A standard and efficient method for synthesizing N-alkylated-β-alanine esters is the Michael addition of an amine to an acrylate ester.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl acrylate (1.0 equivalent) in ethanol (approx. 2-3 mL per mmol of acrylate).

-

Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add ethylamine (1.1 equivalents, typically as a solution in a solvent like THF or water) dropwise to the stirred solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Causality: The use of a slight excess of the amine helps to ensure complete consumption of the acrylate starting material. Ethanol is a suitable solvent as it readily dissolves both reactants. The reaction is typically exothermic, so initial cooling is a necessary safety precaution.

Caption: Synthetic workflow for this compound.

pKa Determination via Potentiometric Titration

This protocol allows for the empirical determination of the compound's pKa value.

Protocol:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in a known volume (e.g., 50 mL) of 0.1 M KCl solution (to maintain constant ionic strength).

-

Titration Setup: Place the solution in a jacketed beaker maintained at 25 °C. Use a calibrated pH meter with a glass electrode to monitor the pH.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small, precise increments (e.g., 0.1 or 0.2 mL). Record the pH after each addition.

-

Data Analysis: Plot the pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

pKa Calculation: The pKa is the pH at the half-equivalence point (the point at which half of the amine has been protonated). This corresponds to the midpoint of the flattest region (buffer region) of the titration curve.

Trustworthiness: The accuracy of this method relies on the precise calibration of the pH meter and the use of standardized acidic titrant. The self-validating nature comes from the characteristic sigmoidal shape of the titration curve, which confirms the presence of a single basic functional group being titrated.

Caption: Workflow for pKa determination by potentiometric titration.

Conclusion

The physicochemical properties of this compound define its behavior from the reaction flask to complex biological systems. This guide has provided a comprehensive overview of its chemical identity, physical characteristics, spectroscopic signature, solubility, and acid-base properties. By grounding this data in the context of practical experimental methodologies and field-proven insights, we establish a robust framework for the confident application of this compound in research and development. The provided protocols serve as a starting point for in-house validation, ensuring the quality and consistency required for high-level scientific inquiry.

References

-

Chalmers University of Technology. (n.d.). Synthesis and physicochemical study of novel amino acid based surfactants. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 90223, this compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Retrieved from [Link]

-

ScienceLab.com. (2005). Material Safety Data Sheet Beta-Alanine. Retrieved from [Link]

-

ResearchGate. (n.d.). Catalyzed synthesis of beta-amino acids esters. Retrieved from [Link]

-

Cambridge University Press. (2020). New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules. Retrieved from [Link]

-

MDPI. (2023). Exploring Alkyl Ester Salts of L-Amino Acid Derivatives of Ibuprofen: Physicochemical Characterization and Transdermal Potential. Retrieved from [Link]

-

ChemSynthesis. (2025). ethyl 3-(1,1-diethoxyethyl-methylamino)propanoate. Retrieved from [Link]

-

ChemBK. (2024). ethyl N-acetyl-N-butyl-β-alaninate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88372, beta-Alanine, N,N-dimethyl-, ethyl ester. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000056). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79649, Ethyl 3-(diethylamino)propionate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541480, Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

-

White Rose Research Online. (n.d.). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants:A review. Retrieved from [Link]

-

Frontiers. (2023). Advances in the synthesis of β-alanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10910393, beta-Alanine, N-phenyl-, ethyl ester. Retrieved from [Link]

-

Scilit. (2017). Physicochemical Properties of Amino Acid Surfactants and Their Use in Dyeing with Natural Plant Dyes. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). Retrieved from [Link]

-

Chemical Engineering Transactions. (n.d.). Synthesis and Characterization of β-Alanine Based Aqueous Solutions for CO2 Capture. Retrieved from [Link]

- Google Patents. (n.d.). CN106316869A - Synthesis method of beta-alanine methyl ester salt product.

-

Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 88966, beta-Alanine, N-ethyl-N-phenyl-, methyl ester. Retrieved from [Link]

-

MDPI. (n.d.). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. Retrieved from [Link]

Sources

A Comprehensive Guide to the Structural Analysis and Confirmation of Ethyl N-ethyl-beta-alaninate

Prepared by: Gemini, Senior Application Scientist

Introduction

Ethyl N-ethyl-beta-alaninate, with the molecular formula C₇H₁₅NO₂ and a molecular weight of 145.20 g/mol , is a β-amino acid ester derivative.[1][2] Such compounds serve as crucial building blocks and intermediates in the synthesis of various biologically active molecules and peptidomimetics.[3][4] Given their role in pharmaceutical and chemical research, unambiguous confirmation of their molecular structure and assessment of purity are paramount. A discrepancy in structure or the presence of impurities can significantly alter the chemical and biological properties of downstream products, leading to failed experiments or safety concerns.

This technical guide provides a comprehensive, multi-faceted analytical strategy for the structural elucidation and confirmation of this compound. Moving beyond a simple recitation of procedures, this document details the causality behind the selection of each analytical technique, outlines self-validating experimental protocols, and provides an integrated workflow for achieving irrefutable structural confirmation. The methodologies described herein are grounded in fundamental principles of spectroscopy and chromatography, ensuring a robust and reliable characterization process for researchers, scientists, and drug development professionals.

Part 1: Molecular Structure Elucidation via Spectroscopic Methods

The foundational step in confirming the identity of a synthesized molecule is the elucidation of its structure. A combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a complete picture, from the atomic connectivity and functional groups to the overall molecular mass and fragmentation behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it reveals detailed information about the chemical environment, connectivity, and proximity of atoms.

Expertise & Causality: For this compound, ¹H NMR will define the number of different proton environments and their neighboring protons, while ¹³C NMR will identify all unique carbon atoms. The chemical shifts are indicative of the electronic environment (e.g., proximity to electronegative oxygen and nitrogen atoms), and coupling patterns in ¹H NMR reveal which protons are adjacent to one another, allowing for a complete assembly of the molecular fragments.[5]

¹H NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ 0.00 ppm).

-

Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Data Presentation: Predicted ¹H NMR Data for this compound

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | ~1.1 | Triplet (t) | 3H | CH₃ -CH₂-NH- |

| b | ~2.6 | Quartet (q) | 2H | CH₃-CH₂ -NH- |

| c | ~2.5 | Triplet (t) | 2H | -NH-CH₂-CH₂ -C(O)O- |

| d | ~2.8 | Triplet (t) | 2H | -NH-CH₂ -CH₂-C(O)O- |

| e | ~1.2 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| f | ~4.1 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| g | ~1.5-2.0 | Broad Singlet | 1H | -NH - |

¹³C NMR Spectroscopy Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrument Setup: Utilize the same NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the FID as described for ¹H NMR to obtain the final spectrum.

Data Presentation: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) (Predicted) | Carbon Assignment |

| ~172 | C =O (Ester) |

| ~60 | -O-C H₂-CH₃ |

| ~48 | -NH-C H₂-CH₂- |

| ~44 | CH₃-C H₂-NH- |

| ~35 | -CH₂-C H₂-C(O)O- |

| ~15 | C H₃-CH₂-NH- |

| ~14 | -O-CH₂-C H₃ |

Trustworthiness through 2D NMR: To create a self-validating system, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are essential. A COSY spectrum will show correlations between coupled protons (e.g., 'a' with 'b', 'c' with 'd', and 'e' with 'f'), confirming their adjacency. An HSQC spectrum correlates each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: The structure of this compound contains two key functional groups that will produce strong, characteristic signals: a secondary amine (-NH-) and an ester (-C(O)O-). The presence of a sharp, single N-H stretching band and a strong carbonyl (C=O) absorption provides immediate, confirmatory evidence for the proposed structure.[6][7]

IR Spectroscopy Protocol (ATR)

-

Sample Preparation: Place a small drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Place the ATR accessory in the sample compartment of an FTIR spectrometer.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional groups.

Data Presentation: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) (Expected) | Vibration Type | Functional Group |

| 3350-3310 | N-H Stretch | Secondary Amine |

| 2980-2850 | C-H Stretch | Aliphatic (sp³) |

| 1750-1735 | C=O Stretch | Saturated Ester |

| 1250-1150 | C-O Stretch | Ester |

| 1250-1020 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides two critical pieces of information: the exact molecular weight of the compound and its fragmentation pattern upon ionization. This data is used to confirm the molecular formula and support the proposed structure.

Expertise & Causality: High-resolution mass spectrometry (HRMS) can determine the molecular mass with enough accuracy to confirm the elemental composition (C₇H₁₅NO₂). Furthermore, the fragmentation pattern is not random; molecules break apart at their weakest bonds or in ways that form stable fragments. For aliphatic amines, the most characteristic fragmentation is alpha-cleavage , where the bond between the carbon alpha to the nitrogen and the adjacent carbon is broken.[5][8] This process is a powerful diagnostic tool. The observation of a major fragment at m/z = 58 is highly indicative of the N-ethylamino moiety.[2]

GC-MS Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or ethyl acetate.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Data Acquisition: Inject the sample into the GC. The compound will be separated from any volatile impurities and then enter the MS source, where it is ionized and fragmented. The mass analyzer scans a range of mass-to-charge (m/z) ratios.

-

Data Analysis: Identify the molecular ion peak (M⁺·) corresponding to the molecular weight (145.2). Analyze the major fragment ions to confirm the structure.

Data Presentation: Predicted Key Fragments in EI-MS

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

| 145 | [C₇H₁₅NO₂]⁺· | Molecular Ion (M⁺·) |

| 130 | [M - CH₃]⁺ | Loss of a methyl radical |

| 100 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 86 | [CH₂(CH₂)C(O)OCH₂CH₃]⁺ | Alpha-cleavage (loss of C₂H₅N radical) |

| 58 | [CH₂=NHCH₂CH₃]⁺ | Alpha-cleavage (loss of ·CH₂C(O)OCH₂CH₃ radical) |

Mandatory Visualization: Mass Spectrometry Fragmentation

Caption: Primary fragmentation pathway of this compound via alpha-cleavage.

Part 2: Chromatographic Analysis for Purity Assessment

While spectroscopic methods confirm the structure of the main component, they are less effective at quantifying minor impurities. Chromatographic techniques are essential for separating the target compound from starting materials, by-products, or degradation products, thereby establishing its purity.

Gas Chromatography (GC)

GC is ideal for the analysis of volatile and thermally stable compounds like this compound.

Expertise & Causality: In GC, compounds are separated based on their boiling points and interactions with the stationary phase of the column. By using a calibrated standard, the retention time confirms the identity of the compound, while the area of the peak, as determined by a Flame Ionization Detector (FID), is directly proportional to its concentration. This allows for a precise quantitative assessment of purity.

GC-FID Protocol

-

Sample Preparation: Prepare a solution of the sample in a volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Instrument Setup: Use a GC equipped with an FID and a suitable capillary column (e.g., a mid-polarity column like DB-5). Set an appropriate temperature program (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Data Acquisition: Inject 1 µL of the sample.

-

Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile separation technique that can be used for both analytical and preparative purposes.[9][10]

Expertise & Causality: HPLC separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[9] For a polar molecule like this compound, reversed-phase HPLC (with a nonpolar C18 column and a polar mobile phase) is typically effective.[11] A key challenge is detection, as the molecule lacks a strong UV chromophore. This can be overcome by using a universal detector like an Evaporative Light Scattering Detector (ELSD) or by pre-column derivatization with a UV-active or fluorescent tag to enable sensitive detection.[12][13]

Reversed-Phase HPLC Protocol

-

Sample Preparation: Dissolve the sample in the mobile phase to a concentration of ~1 mg/mL.

-

Instrument Setup: Use an HPLC system with a C18 column and a suitable detector (e.g., ELSD or UV detector if derivatized).

-

Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile, often with an additive like 0.1% formic acid to improve peak shape.

-

Data Acquisition: Inject 10 µL of the sample and run the gradient program.

-

Data Analysis: As with GC, calculate purity based on the relative peak areas.

Part 3: An Integrated Workflow for Unambiguous Confirmation

No single technique is sufficient for full characterization. True scientific integrity is achieved by integrating the data from orthogonal methods into a cohesive and self-validating workflow.

Mandatory Visualization: Analytical Workflow

Sources

- 1. biosynth.com [biosynth.com]

- 2. This compound | C7H15NO2 | CID 90223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. New synthesis of N-alkyl-β-amino acids and their methyl esters from dendrimeric molecules | MRS Communications | Cambridge Core [cambridge.org]

- 4. frontiersin.org [frontiersin.org]

- 5. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 6. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Amino Acid HPLC Analysis | Beijing Baite Pake Biotechnology Co., Ltd. [en.biotech-pack.com]

- 10. applications.emro.who.int [applications.emro.who.int]

- 11. researchgate.net [researchgate.net]

- 12. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 13. Determination of amino acids in human biological fluids by high-performance liquid chromatography: critical review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Properties and Hazards of Ethyl N-ethyl-beta-alaninate (CAS Number: 23651-62-9)

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl N-ethyl-beta-alaninate, identified by the CAS number 23651-62-9, is a chemical compound with applications in scientific research and development.[1] This guide provides a comprehensive overview of its chemical and physical properties, along with a detailed assessment of its known hazards and safety protocols for handling. The information presented herein is intended to support researchers in the safe and effective use of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is an ester with the molecular formula C7H15NO2.[2][3] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C7H15NO2 | [2][3] |

| Molecular Weight | 145.20 g/mol | [2][3] |

| IUPAC Name | ethyl 3-(ethylamino)propanoate | [2] |

| Synonyms | This compound, Ethyl 3-(ethylamino)propanoate | [2] |

| European Community (EC) Number | 245-806-5 | [2] |

A 2D chemical structure of this compound is depicted in the following diagram:

Caption: 2D Structure of this compound

Hazards and Safety Information

While a comprehensive toxicological profile for this compound has not been fully investigated, available data indicates that it is an irritant and may be harmful if ingested or inhaled.[1] The health hazards of this product have not been fully investigated, and it is provided for research and development purposes.[1]

Hazard Identification:

-

Acute Effects: The compound is considered an irritant.[1] It may be harmful by ingestion and inhalation.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Inhalation: May be harmful if inhaled.[1]

Recommended Safety Precautions and Handling:

Due to the potential hazards, the following safety measures should be strictly adhered to when handling this compound:

-

Engineering Controls: Use only in a chemical fume hood to ensure adequate ventilation.[1] A safety shower and eye wash station should be readily available.[1]

-

Personal Protective Equipment (PPE):

-

General Hygiene: Do not get in eyes, on skin, or on clothing.[1] Do not breathe dust or vapor.[1] Wash hands thoroughly after handling. After contact with skin, wash immediately with generous quantities of running water and non-abrasive soap.[1]

First Aid Measures:

-

After Inhalation: If breathing is difficult, administer oxygen. Seek medical attention.[1]

-

After Skin Contact: Wash the affected area with generous quantities of running water and non-abrasive soap.[1] Cover the affected area with an emollient and seek medical attention.[1] Wash any contaminated clothing before reusing.[1]

-

After Eye Contact: Immediately flush eyes with clean, running water for at least 15 minutes while keeping the eyes open.[1] Seek medical attention.[1]

Storage and Disposal:

-

Storage: Store in a cool, dry, well-ventilated place.[1] Keep the container tightly closed.[1]

-

Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

Conclusion

This compound (CAS 23651-62-9) is a research chemical with potential hazards that necessitate careful handling and adherence to strict safety protocols. While comprehensive data on its properties and applications are limited, the information provided in this guide serves as a foundational resource for its safe use in a laboratory setting. Researchers are advised to exercise caution and implement all recommended safety measures when working with this compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An Investigatory Framework for Elucidating the Biological Mechanism of Action of Ethyl N-ethyl-beta-alaninate

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ethyl N-ethyl-beta-alaninate, a substituted β-amino acid ester, is recognized for its application in the cosmetics industry as a skin-conditioning agent. Despite its commercial use, the specific molecular mechanisms underpinning its biological effects remain largely uncharacterized in publicly available scientific literature. This technical guide addresses this knowledge gap not by detailing a known mechanism, but by proposing a comprehensive, multi-tiered investigatory framework for its elucidation. We present a logical, causality-driven roadmap for researchers, scientists, and drug development professionals to systematically characterize the compound's biological activity. This guide outlines a progression from in silico predictive modeling to foundational in vitro cellular assays, functional screens, and advanced 'omics-based pathway analysis. Each proposed experimental protocol is detailed with the explicit scientific rationale, self-validating controls, and references to authoritative methodologies. The objective is to provide a robust scientific strategy to uncover the mechanism of action of this compound, transforming it from a poorly understood substance into a well-characterized agent with a defined biological role.

Introduction and Current Knowledge State

This compound (CAS No. 23651-62-9) is a small molecule primarily utilized in cosmetic formulations for its skin-conditioning properties. Structurally, it is an ethyl ester of N-ethyl-beta-alanine, a derivative of the naturally occurring amino acid β-alanine. While its industrial application suggests a benign interaction with skin, a deep understanding of its molecular targets and the signaling pathways it may modulate is currently absent from peer-reviewed literature. A structurally related compound, Ethyl butylacetylaminopropionate (IR3535), is known to function as an insect repellent by interfering with the sensory receptors of arthropods, effectively masking the cues they use to locate hosts.[1] This known activity of a similar molecule provides a distant clue but does not directly inform on the mechanism of this compound in human biological systems.

The elucidation of a compound's mechanism of action (MoA) is a critical step in drug discovery and chemical safety assessment, providing insights into both efficacy and potential toxicity.[2] This guide, therefore, serves as a strategic blueprint for the systematic investigation of this compound's biological function.

Phase 1: Predictive Analysis and Hypothesis Generation (In Silico Approach)

Before embarking on resource-intensive wet-lab experiments, computational methods can generate initial, testable hypotheses regarding the compound's potential biological targets.[3][4] This in silico phase is designed to narrow the field of inquiry and guide the design of subsequent biological assays.

Rationale for a Predictive Approach

For a compound with a sparse data profile, predicting potential protein interactions based on its chemical structure is a cost-effective first step.[5] This approach leverages vast databases of known ligand-target interactions to identify putative targets for novel or under-studied molecules.[6][7]

Experimental Workflow: Predictive Modeling

-

Structural Similarity Analysis: Utilize databases such as PubChem, ChEMBL, and SciFinder to identify compounds with high structural similarity to this compound that have known biological activities. The Tanimoto coefficient is a standard metric for quantifying structural similarity.

-

Target Prediction Modeling: Employ computational platforms (e.g., SwissTargetPrediction, SuperPred, PharmMapper) that use a combination of 2D and 3D similarity searches to predict potential protein targets.[5] These tools correlate the query structure with libraries of known bioactive ligands.

-

Molecular Docking Simulations: Once a list of high-probability targets is generated, perform molecular docking studies using software like AutoDock or Schrödinger Suite. This will model the binding affinity and pose of this compound within the active or allosteric sites of the predicted target proteins, providing a virtual assessment of interaction strength.

Figure 1: Workflow for in silico prediction of biological targets.

Phase 2: In Vitro Biological Characterization: A Tiered Strategy

Following the generation of hypotheses from in silico models, a tiered in vitro testing strategy is essential to systematically evaluate the biological activity of this compound. This approach ensures that foundational data on cytotoxicity and cellular health are established before proceeding to more complex and specific functional assays.

Tier 1: Foundational Cellular Assays

Causality: The primary objective of Tier 1 is to determine the compound's intrinsic cytotoxicity and its effect on cell proliferation. This is a mandatory first step to establish a sub-lethal concentration range for all subsequent experiments, ensuring that observed effects in later tiers are due to specific biological modulation rather than general cellular toxicity.

3.1. Protocol: Cytotoxicity Assessment via MTT Assay

-

Cell Seeding: Plate human epidermal keratinocytes (HEKa) and human dermal fibroblasts (HDFa) in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 1 mM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cell death (e.g., 10% DMSO).

-

Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) can be determined using non-linear regression analysis.

Self-Validation: The protocol's integrity is maintained by the inclusion of both negative (vehicle) and positive (high-concentration DMSO) controls. Reproducibility should be confirmed across at least three independent experiments.

| Concentration (µM) | Cell Viability (%) - 24h | Cell Viability (%) - 48h | Cell Viability (%) - 72h |

| Vehicle (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 0.1 | 98 ± 5.2 | 99 ± 4.9 | 97 ± 5.5 |

| 1 | 97 ± 4.8 | 96 ± 5.3 | 95 ± 5.1 |

| 10 | 95 ± 5.1 | 92 ± 4.7 | 88 ± 6.2 |

| 100 | 85 ± 6.0 | 75 ± 5.8 | 60 ± 7.1 |

| 1000 | 40 ± 7.2 | 15 ± 4.5 | 5 ± 2.3 |

| Table 1: Hypothetical cytotoxicity data for this compound on human keratinocytes. Data are presented as mean ± standard deviation. |

Tier 2: Functional and Phenotypic Screening

Causality: Based on its use as a "skin-conditioning agent," Tier 2 assays are designed to test hypotheses relevant to skin health and homeostasis.[8][9] These assays probe for specific functional outcomes, such as anti-inflammatory activity or modulation of extracellular matrix components, which are key aspects of skin conditioning.[10]

3.2. Protocol: Anti-Inflammatory Activity Assay

-

Cell Culture and Stimulation: Culture human macrophages (e.g., THP-1-derived) or keratinocytes. Induce an inflammatory response by treating the cells with 1 µg/mL lipopolysaccharide (LPS) for 24 hours.

-

Co-treatment: Concurrently treat the LPS-stimulated cells with non-toxic concentrations of this compound (determined in Tier 1). Include a positive control such as dexamethasone (1 µM).

-

Cytokine Measurement: After the incubation period, collect the cell culture supernatant.

-

ELISA: Quantify the concentration of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using commercially available ELISA kits.

-

Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.

3.3. Protocol: Extracellular Matrix (ECM) Synthesis Assay

-

Cell Culture: Culture human dermal fibroblasts in 24-well plates until confluent.

-

Treatment: Treat the cells with non-toxic concentrations of this compound for 48-72 hours. A positive control, such as TGF-β1 (10 ng/mL), should be included to stimulate collagen production.

-

Collagen Quantification: Measure the amount of soluble collagen in the cell culture supernatant using a Sircol™ Soluble Collagen Assay.

-

Elastin Quantification: Measure the amount of elastin deposited in the extracellular matrix using the Fastin™ Elastin Assay.[11]

-

Analysis: Normalize the results to the total protein content of the cell lysate and express as a percentage change relative to the untreated control.

Tier 3: Target Deconvolution and Pathway Analysis

Causality: If a consistent and significant phenotype is observed in Tier 2 (e.g., a potent anti-inflammatory effect), Tier 3 aims to provide an unbiased, genome-wide view of the molecular changes induced by the compound.[2] This is crucial for identifying the specific signaling pathways being modulated and moving closer to the precise molecular target(s).

3.4. Methodology: Transcriptomic Analysis (RNA-Sequencing)

-

Experimental Setup: Treat the relevant cell type (e.g., keratinocytes) with an effective concentration of this compound and a vehicle control for a defined period (e.g., 24 hours).

-

RNA Extraction and Sequencing: Isolate total RNA from the cells and perform library preparation followed by next-generation sequencing (NGS).

-

Data Analysis:

-

Perform differential gene expression (DGE) analysis to identify genes that are significantly up- or down-regulated by the compound.

-

Conduct pathway enrichment analysis (e.g., using KEGG or Gene Ontology databases) on the list of differentially expressed genes to identify statistically overrepresented biological pathways.

-

Utilize tools like the Connectivity Map (CMap) or LINCS L1000 to compare the compound's gene expression signature to a large database of signatures from known perturbagens, which can reveal similarities in MoA with well-characterized drugs.[12]

-

3.5. Methodology: Proteomic Validation (Western Blotting)

-

Hypothesis: Based on RNA-seq data suggesting modulation of a specific pathway (e.g., NF-κB signaling), select key proteins for validation.

-

Protein Extraction and Quantification: Treat cells as in the RNA-seq experiment, lyse the cells, and quantify total protein concentration.

-

Immunoblotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target proteins (e.g., phospho-p65, total p65, IκBα) and a loading control (e.g., β-actin).

-

Analysis: Quantify band intensities to confirm changes in protein expression or phosphorylation status, thereby validating the pathway identified by transcriptomics.

Figure 2: Tiered workflow for in vitro biological characterization.

Hypothetical Mechanism: Modulation of Inflammatory Signaling

Based on the proposed investigatory framework, a plausible (though currently hypothetical) mechanism of action for this compound as a skin-conditioning agent could be the suppression of pro-inflammatory signaling pathways in skin cells.

Figure 3: Hypothetical signaling pathway for the anti-inflammatory action of this compound.

This diagram illustrates a potential mechanism where the compound inhibits the IKK complex, preventing the degradation of IκBα and subsequent nuclear translocation of the pro-inflammatory transcription factor NF-κB. This would lead to a reduction in the expression of inflammatory cytokines, consistent with a skin-soothing or conditioning effect.[13] The experiments outlined in Tier 3 would be essential to validate such a pathway.

Conclusion and Future Directions

The biological mechanism of action of this compound is a significant knowledge gap. This guide provides a systematic, hypothesis-driven framework for its comprehensive characterization. By progressing from predictive computational analysis to a tiered system of in vitro assays, researchers can efficiently determine its cytotoxic profile, identify its primary phenotypic effects, and ultimately elucidate the specific molecular pathways it modulates. Successful execution of this framework will not only provide a deep scientific understanding of a widely used cosmetic ingredient but also establish a validated blueprint for the mechanistic investigation of other poorly characterized small molecules. Future work could extend these findings to more complex ex vivo human skin models and, if warranted, to preclinical in vivo studies.

References

-

Wikipedia. (n.d.). Ethyl butylacetylaminopropionate. Retrieved from [Link]

-

Regulations.gov. (2019). 3-[N-butyl-N-acetyl]-aminopropionic acid, ethyl ester (IR3535) Interim Registration Review Decision Case Number 6046. Retrieved from [Link]

-

Ostojic, S. M., et al. (2024). State of the Art and Development Trends in Obtaining Fast-Dissolving Forms of Creatine Monohydrate. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 3-(methylamino)propanoate. Retrieved from [Link]

-

Sittampalam, G. S., et al. (2014). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS Journal. Retrieved from [Link]

-

Woo, J. H., et al. (2015). Elucidating Compound Mechanism of Action by Network Perturbation Analysis. Cell. Retrieved from [Link]

-

Ali, A., & Akhtar, N. (2015). In vitro techniques to assess the proficiency of skin care cosmetic formulations. Journal of Cutaneous and Aesthetic Surgery. Retrieved from [Link]

-

American Chemical Society. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Stokes, J. M., et al. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. mBio. Retrieved from [Link]

-

Gentile, F., et al. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. Retrieved from [Link]

-

Ferreira, M. S., et al. (2023). In Vitro Models for Anti-Aging Efficacy Assessment: A Critical Update in Dermocosmetic Research. MDPI. Retrieved from [Link]

-

Lymperopoulos, A., et al. (2023). Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease. MDPI. Retrieved from [Link]

-

Shah, F., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data. Retrieved from [Link]

-

CD Formulation. (n.d.). In Vitro Soothing Test. Retrieved from [Link]

-

BioIVT. (n.d.). Skin Biology Assays. Retrieved from [Link]

-

ResearchGate. (2022). Elucidating the Mechanisms of Action of Antimicrobial Agents. Retrieved from [Link]

-

Kumar, A., et al. (2025). Computational methods revolutionize drug discovery by predicting protein target sites. Nature. Retrieved from [Link]

-

World Health Organization. (2024). WHO SPECIFICATIONS FOR PUBLIC HEALTH PESTICIDES: ETHYL BUTYLACETYLAMINOPROPIONATE. Retrieved from [Link]

-

Micucci, M., et al. (2021). A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds. Cosmetics. Retrieved from [Link]

-

Terstiege, I., et al. (2011). Target identification and mechanism of action in chemical biology and drug discovery. Nature Biotechnology. Retrieved from [Link]

Sources

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. Elucidating Compound Mechanism of Action by Network Perturbation Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 6. mdpi.com [mdpi.com]

- 7. Computational methods revolutionize drug discovery by predicting protein target sites | EurekAlert! [eurekalert.org]

- 8. In vitro techniques to assess the proficiency of skin care cosmetic formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. bioivt.com [bioivt.com]

- 11. A Practical Approach for the In Vitro Safety and Efficacy Assessment of an Anti-Ageing Cosmetic Cream Enriched with Functional Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Gene Expression as a Guide for the Development of Novel Therapies in Hypertensive and Diabetic Kidney Disease [mdpi.com]

- 13. In Vitro Soothing Test - CD Formulation [formulationbio.com]

An In-Depth Technical Guide to the Exploratory Studies of Ethyl N-ethyl-beta-alaninate Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract: The scaffold of β-amino acids is a privileged structure in medicinal chemistry, offering unique pharmacokinetic and pharmacodynamic properties due to its non-natural backbone, which imparts resistance to proteolytic degradation.[1][2] This guide presents a comprehensive framework for the exploratory investigation of derivatives of Ethyl N-ethyl-beta-alaninate, a representative β-amino acid ester. We will detail a systematic approach encompassing strategic synthesis, rigorous physicochemical characterization, and a tiered biological screening cascade. The causality behind experimental choices is elucidated to provide a self-validating protocol for researchers aiming to unlock the therapeutic potential of this chemical class.

Introduction: The Rationale for Exploring β-Amino Acid Ester Derivatives

β-amino acids and their derivatives are vital building blocks for a wide array of pharmaceutical and agrochemical agents.[2][3] Their incorporation into molecules can enhance biological activity, improve metabolic stability, and confer desirable conformational constraints.[4][5] Synthetic derivatives of peptides containing β-amino acids often exhibit increased potency and stability against enzymatic degradation.[1] The parent compound, this compound, presents a simple yet versatile scaffold (C₇H₁₅NO₂) with a secondary amine and an ethyl ester, providing two key handles for chemical modification.[6][7] Reports suggest that related compounds may exhibit inhibitory activity against enzymes like tyrosine kinases, highlighting their potential in therapeutic development.[6][8] This guide outlines a structured, multi-stage research program designed to synthesize a library of novel this compound derivatives and systematically evaluate their potential as lead compounds.

Part 1: Strategic Synthesis of a Focused Derivative Library

The core of an exploratory study lies in the rational design and synthesis of a diverse yet focused library of compounds. Our strategy targets the secondary amine for modification, as this position is crucial for establishing interactions with biological targets. We propose a primary synthetic route via N-acylation to introduce a variety of functional groups.

Causality of the Synthetic Approach:

N-acylation is chosen for its reliability, high yields, and the vast commercial availability of diverse acyl chlorides and carboxylic acids. This allows for the systematic modulation of key physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are fundamental drivers of biological activity. The reaction is typically robust and proceeds under mild conditions, making it ideal for library synthesis.

General Protocol 1: N-Acylation of this compound

This protocol describes a representative synthesis of an N-acyl derivative (e.g., N-benzoyl).

-

Reagent Preparation: In a flame-dried, 100 mL round-bottom flask under an inert nitrogen atmosphere, dissolve this compound (1.0 eq.) and a tertiary amine base such as triethylamine (TEA, 1.2 eq.) in anhydrous dichloromethane (DCM, 20 mL).

-

Initiation of Reaction: Cool the solution to 0°C using an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution over 10 minutes. The formation of a precipitate (triethylammonium chloride) is typically observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexanes), visualizing with UV light and/or potassium permanganate stain. The disappearance of the starting amine spot indicates reaction completion.

-

Work-up and Extraction: Upon completion, quench the reaction by adding 20 mL of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with DCM (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-acyl derivative.

Visualization of the Synthetic Workflow

Caption: Workflow for the N-acylation of this compound.

Part 2: Rigorous Physicochemical Characterization

The identity, purity, and structural integrity of each synthesized derivative must be unequivocally established. This is a non-negotiable step for ensuring the trustworthiness of subsequent biological data. A standard battery of analytical techniques should be employed.

Self-Validating Analytical System:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the definitive structural proof of the synthesized molecule. The proton and carbon spectra must be consistent with the proposed structure, showing the disappearance of the N-H proton and the appearance of new signals corresponding to the acyl group.

-

Mass Spectrometry (MS): Confirms the molecular weight of the new derivative. High-resolution mass spectrometry (HRMS) is preferred to confirm the elemental composition. Fragmentation patterns can also provide structural insights.[9]

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[10] An acceptable purity level for screening compounds is typically ≥95%. The retention time serves as a key identifier for the compound in a given method.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. For N-acylation, the key change is the disappearance of the N-H stretch and the appearance of a strong carbonyl (C=O) stretch from the newly formed amide.

Data Presentation: Characterization Summary Table

All analytical data should be systematically cataloged. Below is a template for summarizing the characterization of a hypothetical series of derivatives.

| Compound ID | R-Group (Acyl) | Molecular Formula | MW ( g/mol ) | Purity (HPLC %) | Key ¹H NMR Shift (δ ppm) |

| ENBA-001 | Benzoyl | C₁₄H₁₉NO₃ | 249.31 | >98% | 7.2-7.5 (m, 5H, Ar-H) |

| ENBA-002 | Acetyl | C₉H₁₇NO₃ | 187.24 | >99% | 2.1 (s, 3H, -COCH₃) |

| ENBA-003 | Butyryl | C₁₁H₂₁NO₃ | 215.29 | >97% | 0.9 (t, 3H, -CH₃) |

Part 3: Tiered Biological Screening Cascade

With a characterized library in hand, the next phase is to screen for biological activity. A tiered or cascaded approach is efficient, starting with broad, cost-effective primary assays to identify "hits," which are then advanced to more complex, target-specific secondary assays.

Primary Screen: Antimicrobial Activity Assay

Given that many β-amino acid derivatives exhibit antimicrobial properties, a primary screen for antibacterial and antifungal activity is a logical starting point.[11]

-

Preparation: A panel of clinically relevant microorganisms (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli, and fungus Candida albicans) is prepared.[11] Test compounds are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria). The final concentration range should typically span from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add a standardized inoculum of the microbial suspension to each well. Include positive controls (microbes in media, no compound) and negative controls (media only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring absorbance with a plate reader.

Secondary Screen: Target-Based Assays (e.g., Kinase Inhibition)

"Hits" from the primary screen, or the entire library if resources permit, can be evaluated in more specific assays. Based on literature for related compounds, a kinase inhibition assay is a relevant secondary screen.[6][8]

-

Primary Screen: Screen all derivatives at a single high concentration (e.g., 10 µM) against a representative kinase (e.g., a tyrosine kinase like Src).

-

Hit Confirmation: Compounds showing significant inhibition (>50%) are re-tested to confirm activity.

-

Dose-Response: Confirmed hits are tested in a multi-point dose-response format (e.g., 8-point serial dilution) to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

-

Selectivity Profiling: Potent hits are then screened against a panel of different kinases to assess their selectivity profile. High selectivity is often a desirable trait for a drug candidate to minimize off-target effects.

Visualization of the Screening Cascade

Caption: Tiered biological screening workflow for derivative evaluation.

Part 4: Data Analysis and Structure-Activity Relationships (SAR)

The ultimate goal of this exploratory study is to establish a Structure-Activity Relationship (SAR). SAR analysis links the changes in the chemical structure of the derivatives to their corresponding biological activity, providing critical insights for designing more potent and selective compounds.

Data Presentation: SAR Summary Table

| Compound ID | R-Group (Acyl) | Lipophilicity (cLogP) | MIC vs. S. aureus (µg/mL) | IC₅₀ vs. Kinase X (µM) |

| ENBA-001 | Benzoyl | 2.5 | 16 | 5.2 |

| ENBA-002 | Acetyl | 0.8 | >128 | >50 |

| ENBA-003 | Butyryl | 1.9 | 32 | 15.7 |

| ENBA-004 | 4-Cl-Benzoyl | 3.2 | 8 | 2.1 |

Interpretation: From this hypothetical data, one might conclude that:

-

Increasing lipophilicity (from Acetyl to Butyryl to Benzoyl) improves antimicrobial and kinase inhibitory activity.

-

Adding an electron-withdrawing group to the aromatic ring (ENBA-004 vs. ENBA-001) further enhances potency in both assays.

Conclusion and Future Directions

This guide has detailed a robust, integrated strategy for the exploratory study of this compound derivatives. By following a logical progression from rational synthesis and rigorous characterization to a tiered biological screening and SAR analysis, researchers can efficiently navigate the early stages of drug discovery. The insights gained from this initial exploration serve as the foundation for a more advanced lead optimization program, where the most promising "hits" are further refined to improve their potency, selectivity, and drug-like properties, ultimately paving the way for potential new therapeutic agents.

References

-

Javaid, M. N. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. ResearchGate. Retrieved from [Link]

-

Javaid, M. N. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Hilaris Publisher. Retrieved from [Link]

-

Javaid, M. N. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry -A Review. ResearchGate. Retrieved from [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Hilaris Publisher. Retrieved from [Link]

-

Weglinska, J., et al. (n.d.). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective. MDPI. Retrieved from [Link]

-

Wang, Y., et al. (2022). One-Pot Synthesis of β-Alanine from Fumaric Acid via an Efficient Dual-Enzyme Cascade Biotransformation. National Institutes of Health. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Harris, R. C., et al. (2019). The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation. National Institutes of Health. Retrieved from [Link]

-

Logoyda, L. (2018). β-alanine spectrophotometric determination in reaction with sodium salt of 1,2-naphthoquinone-4-sulfonic acid. ResearchGate. Retrieved from [Link]

-

RxList. (n.d.). Beta-alanine. Retrieved from [Link]

-

PubChem. (n.d.). ethyl N-acetyl-N-ethyl-beta-alaninate. Retrieved from [Link]

-

MySkinRecipes. (n.d.). β-Alanine ethyl ester hydrochloride. Retrieved from [Link]

-

Beija, M., et al. (2012). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). β-Alanine ethyl ester. Retrieved from [Link]

-

Guo, T., et al. (2007). Characterization of ethyl chloroformate derivative of beta-methylamino-L-alanine. PubMed. Retrieved from [Link]

-

Kapoor, A., et al. (2016). Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. Retrieved from [Link]

Sources

- 1. hilarispublisher.com [hilarispublisher.com]

- 2. researchgate.net [researchgate.net]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. biosynth.com [biosynth.com]

- 7. This compound | C7H15NO2 | CID 90223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | CymitQuimica [cymitquimica.com]

- 9. Characterization of ethyl chloroformate derivative of beta-methylamino-L-alanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The molecular structure of β-alanine is resistant to sterilising doses of gamma radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

"Ethyl N-ethyl-beta-alaninate stability and degradation pathways"

An In-depth Technical Guide to the Stability and Degradation Pathways of Ethyl N-ethyl-beta-alaninate

Introduction: A Molecule of Interest

This compound (CAS No. 23651-62-9) is a beta-amino acid ester with the chemical formula C₇H₁₅NO₂ and a molecular weight of approximately 145.20 g/mol .[1][2] This compound and its structural relatives, poly(β-amino esters), are of significant interest in various fields, including their use as building blocks and in the stabilization of organic compounds.[1][3][4] For researchers and drug development professionals, a comprehensive understanding of a molecule's intrinsic stability and its degradation profile is paramount. It forms the bedrock of formulation development, shelf-life determination, and regulatory compliance.[5][6]

This guide provides a detailed examination of the chemical stability of this compound, elucidates its primary degradation pathways, and outlines the methodologies required to rigorously assess its stability profile. The insights herein are designed to empower scientists to anticipate degradation risks, develop robust formulations, and establish validated, stability-indicating analytical methods.

Chapter 1: The Fundamentals of Stability—Key Stress Factors

The degradation of a chemical entity is rarely a spontaneous event; it is typically induced by external environmental factors. The principal factors influencing the stability of this compound are pH, temperature, oxidation, and light. Forced degradation, or stress testing, is a systematic approach to deliberately expose a compound to these conditions to identify potential degradation products and pathways.[7]

-

pH-Dependent Degradation (Hydrolysis): The ester functional group is the most labile part of the this compound structure. It is susceptible to hydrolysis, a reaction with water that cleaves the ester bond. This process can be catalyzed by both acids and bases.[3][8] Therefore, the stability of the molecule is expected to be highly dependent on the pH of its environment.

-

Thermal Stress: Elevated temperatures accelerate the rate of chemical reactions, as described by the Arrhenius equation.[8] Thermal stress studies are crucial for determining how manufacturing processes (like heat sterilization) and storage at ambient or elevated temperatures might impact the molecule's integrity.[9]

-

Oxidative Degradation: The presence of oxidizing agents, or even atmospheric oxygen, can lead to degradation.[8] The secondary amine in this compound is a potential site for oxidation. Investigating this pathway is critical, as oxidative degradation can lead to a complex array of byproducts.

-

Photodegradation: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate degradation reactions, often through free-radical mechanisms.[8] While the structure of this compound does not contain a strong chromophore, photostability testing remains a key component of a comprehensive stability assessment as per ICH guidelines.[6]

Chapter 2: Elucidating the Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and oxidation. A secondary, but possible, pathway is N-de-ethylation.

Pathway I: Ester Hydrolysis

This is the most probable degradation route. The ester linkage is susceptible to nucleophilic attack by water, leading to its cleavage. This reaction is significantly accelerated at low and high pH.

-

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the hydroxide ion acts as a nucleophile, directly attacking the carbonyl carbon.

The products of hydrolysis are N-ethyl-beta-alanine and ethanol .

Caption: Primary Hydrolytic Degradation Pathway.

Pathway II: Oxidative Degradation

The secondary amine group is a potential target for oxidation. Exposure to oxidizing agents like hydrogen peroxide (H₂O₂) could lead to the formation of an N-oxide or other oxidative products.

Caption: Workflow for a Forced Degradation Study.

Detailed Experimental Protocols

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound reference standard

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC-grade acetonitrile, methanol, and water

-

Volumetric flasks, pipettes, vials

-

pH meter, heating block/oven, photostability chamber

Protocol:

-

Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent mixture like 50:50 acetonitrile:water.

-

Acidic Degradation:

-

To 1 mL of stock solution, add 1 mL of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours (or until target degradation is achieved).

-

At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for HPLC analysis.

-

-

Basic Degradation:

-

To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.

-

Incubate at room temperature for 8 hours.

-

At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of stock solution, add 1 mL of 3% H₂O₂.

-

Incubate at room temperature for 24 hours, protected from light.

-

Withdraw aliquots at time points and dilute for analysis.

-

-

Thermal Degradation:

-

Incubate a vial of the stock solution in an oven at 80°C for 48 hours.

-

Withdraw aliquots at time points, cool to room temperature, and dilute for analysis.

-

-

Photolytic Degradation:

-

Expose a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Simultaneously, keep a control sample protected from light.

-

After exposure, dilute both samples for analysis.

-

-

Analysis: Analyze all stressed and control samples by a validated stability-indicating HPLC-UV method and by LC-MS for structural elucidation of any new peaks observed.

Chapter 4: Analytical Methodologies for Stability Monitoring

A stability-indicating analytical method is one that can accurately quantify the decrease in the amount of the active compound and the increase in degradation products, with no interference among them.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for stability testing. A reverse-phase method is typically suitable for a molecule like this compound.

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

-

Gradient: A time-gradient elution starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B. This ensures elution of the polar degradation products first, followed by the less polar parent compound.

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 210 nm (as the molecule lacks a strong chromophore, low UV is necessary).

-

Injection Volume: 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is indispensable for the identification of unknown degradation products. [5][10]By coupling the separation power of HPLC with the detection and structural information from mass spectrometry, one can propose structures for the impurities observed in the stressed samples.

Chapter 5: Data Presentation and Interpretation

The results from a forced degradation study should be summarized clearly to demonstrate the stability profile of the molecule.